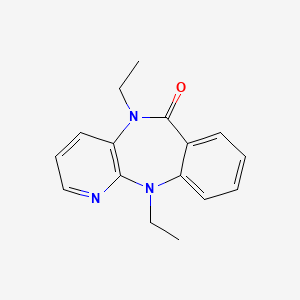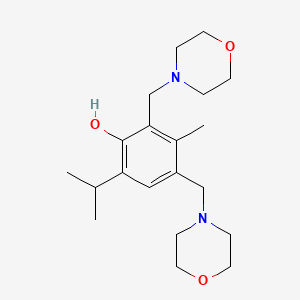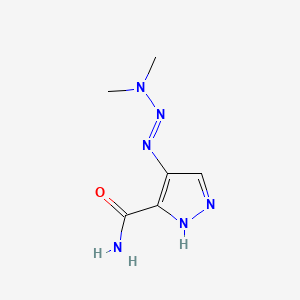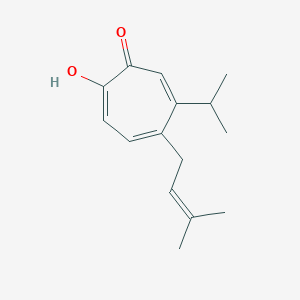
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is a complex organic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound is characterized by the presence of two nitro groups and an imidazole ring, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide typically involves multi-step organic reactions. The starting materials often include imidazole derivatives and nitroalkanes. The key steps in the synthesis may involve nitration, alkylation, and amide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of diagnostic agents and imaging compounds.
Wirkmechanismus
The mechanism of action of 2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide involves its interaction with cellular components. The nitro groups can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular structures. This leads to the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells. The imidazole ring may also interact with specific enzymes or receptors, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole with antimicrobial properties.
Tinidazole: Similar to metronidazole, used to treat infections.
Benznidazole: Used in the treatment of Chagas disease.
Uniqueness
2-Nitro-N-(2-(2-nitro-1H-imidazol-1-yl)ethyl)-1H-imidazole-1-butanamide is unique due to its specific structure, which includes two nitro groups and an extended alkyl chain. This structural feature may enhance its ability to penetrate cells and interact with biological targets, potentially leading to improved efficacy compared to other nitroimidazoles.
Eigenschaften
CAS-Nummer |
154094-87-8 |
|---|---|
Molekularformel |
C12H15N7O5 |
Molekulargewicht |
337.29 g/mol |
IUPAC-Name |
4-(2-nitroimidazol-1-yl)-N-[2-(2-nitroimidazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C12H15N7O5/c20-10(2-1-6-16-8-4-14-11(16)18(21)22)13-3-7-17-9-5-15-12(17)19(23)24/h4-5,8-9H,1-3,6-7H2,(H,13,20) |
InChI-Schlüssel |
AEBYPBAGOZEPBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=CN=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


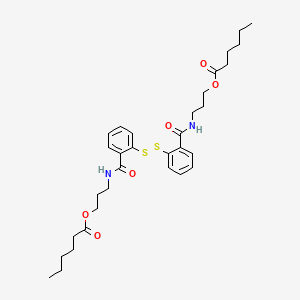
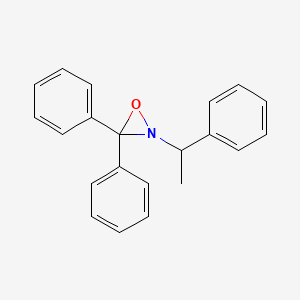
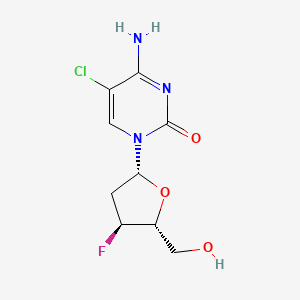
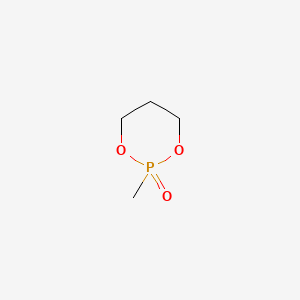
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)


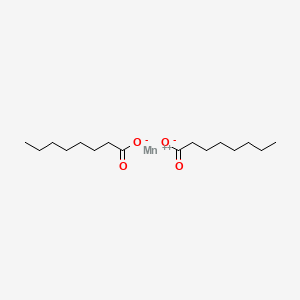
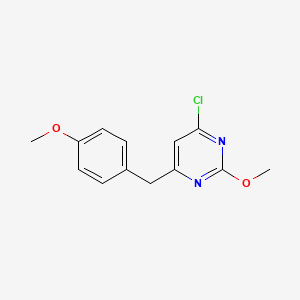
![D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-](/img/structure/B12803870.png)
